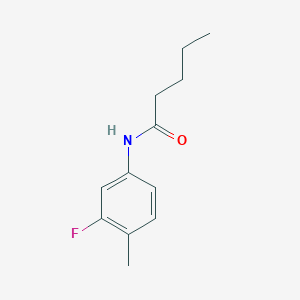

N-(3-fluoro-4-methylphenyl)pentanamide

Description

N-(3-fluoro-4-methylphenyl)pentanamide is an aromatic amide derivative characterized by a pentanamide chain linked to a substituted phenyl ring bearing a fluorine atom at the C-3 position and a methyl group at the C-4 position. This structural configuration combines lipophilic (methyl) and electron-withdrawing (fluoro) substituents, which may influence its physicochemical properties, pharmacokinetics, and biological activity.

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-3-4-5-12(15)14-10-7-6-9(2)11(13)8-10/h6-8H,3-5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQKBXPHRVUVPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)pentanamide typically involves a multi-step process. One common method includes the following steps:

Nitration and Reduction: The starting material, 3-fluoro-4-methylbenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.

Amidation: The resulting amine is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or bromine can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)pentanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.

Mechanism of Action

The mechanism by which N-(3-fluoro-4-methylphenyl)pentanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, while the amide group facilitates interactions with biological molecules. These interactions can modulate specific pathways, leading to the desired biological effects.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)pentanamide

Key Structural Differences :

- Substituents : Methoxy (-OCH₃) at C-4 (vs. fluoro and methyl in the target compound).

- Electron Effects : Methoxy is electron-donating, while fluoro is electron-withdrawing.

Pharmacological and Physicochemical Insights :

Anthelmintic Activity :

- Exhibits time- and concentration-dependent antiparasitic activity against Toxocara canis, comparable to albendazole but with lower cytotoxicity toward human and animal cells .

- Achieves full larval immobilization at 50 μM after 48 hours, slower than albendazole but safer .

Topological polar surface area (TPSA): ~50 Ų, favorable for oral bioavailability .

Synthetic Accessibility: Synthesized via condensation of 4-anisidine and pentanoic acid, with half the synthetic complexity of albendazole .

Contrast with Target Compound :

Sulfonamide-Linked Pentanamide Derivatives

- N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]pentanamide (Compound 22)

- N-[4-[(acetylamino)sulfonyl]phenyl]pentanamide (Compound 24)

Key Structural Differences :

- Presence of sulfonamide groups linked to heterocyclic moieties (e.g., pyrimidine, thiazole).

Relevant Properties :

- canis is unstudied .

- Physicochemical Traits: Higher molecular weights (e.g., 347–394 g/mol) and TPSA values (>100 Ų) due to sulfonamide groups, which may reduce BBB penetration compared to non-sulfonamide pentanamides .

Contrast with Target Compound :

- The absence of sulfonamide groups in N-(3-fluoro-4-methylphenyl)pentanamide likely improves its pharmacokinetic profile (e.g., lower molecular weight, better BBB penetration).

N-(3-fluoro-4-methylphenyl)propanamide ()

Key Structural Differences :

- Shorter alkyl chain (propanamide vs. pentanamide).

Functional Insights :

Contrast with Target Compound :

- The pentanamide chain in the target compound may confer greater metabolic stability and binding affinity due to increased hydrophobicity and chain flexibility.

Q & A

Q. How can researchers integrate this compound into proteomic studies to map protein interaction networks?

- Methodological Answer : Functionalize the compound with photoaffinity labels (e.g., diazirines) for UV crosslinking. Enrich interacting proteins via streptavidin pulldowns after biotinylation. Validate hits using SILAC-based quantitative proteomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.